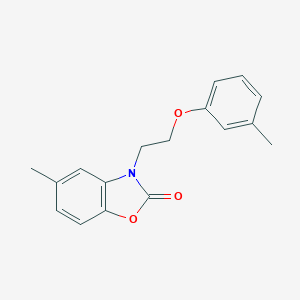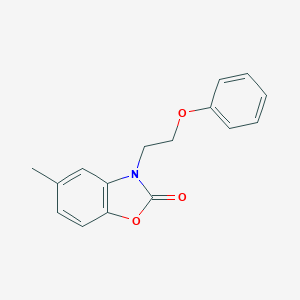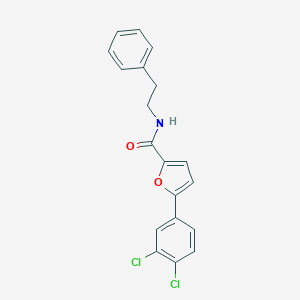![molecular formula C20H26N2O3S B285819 N-(4-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285819.png)
N-(4-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. This receptor is a member of the purinergic family of G protein-coupled receptors, which are involved in a variety of physiological processes, including platelet aggregation, vascular tone regulation, and neurotransmission.
Mecanismo De Acción
N-(4-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide works by selectively blocking the P2Y1 receptor, which is activated by the endogenous nucleotide adenosine diphosphate (ADP). This receptor is primarily expressed on platelets and is involved in the activation of the glycoprotein IIb/IIIa receptor, which plays a key role in platelet aggregation.
Biochemical and Physiological Effects
Inhibition of the P2Y1 receptor by N-(4-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide results in a decrease in platelet aggregation and thrombus formation, which can be beneficial in the prevention of thrombotic events such as stroke and myocardial infarction. It has also been shown to have vasodilatory effects, which may be useful in the treatment of hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide is a highly selective antagonist of the P2Y1 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, it has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
1. Investigation of the role of P2Y1 receptors in the regulation of vascular tone and blood pressure.
2. Development of N-(4-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide analogs with improved solubility and pharmacokinetic properties.
3. Evaluation of the potential therapeutic benefits of P2Y1 receptor antagonists in the treatment of cardiovascular diseases.
4. Exploration of the effects of P2Y1 receptor antagonists on neurotransmission and cognitive function.
5. Investigation of the role of P2Y1 receptors in the development and progression of cancer.
Métodos De Síntesis
N-(4-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide can be synthesized using a multi-step process involving the reaction of 4-methylbenzenesulfonyl chloride with 6-aminohexanoic acid, followed by N-alkylation with 4-methylbenzyl chloride. The resulting intermediate is then treated with sodium hydride and 4-methylbenzenesulfonyl chloride to yield the final product.
Aplicaciones Científicas De Investigación
N-(4-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide has been extensively studied in the field of platelet research, where it has been shown to inhibit platelet aggregation and thrombus formation. It has also been investigated as a potential treatment for ischemic stroke, as well as a tool for studying the role of P2Y1 receptors in various physiological processes.
Propiedades
Fórmula molecular |
C20H26N2O3S |
|---|---|
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
N-(4-methylphenyl)-6-[(4-methylphenyl)sulfonylamino]hexanamide |
InChI |
InChI=1S/C20H26N2O3S/c1-16-7-11-18(12-8-16)22-20(23)6-4-3-5-15-21-26(24,25)19-13-9-17(2)10-14-19/h7-14,21H,3-6,15H2,1-2H3,(H,22,23) |
Clave InChI |
IFVKAGDRCCXPIK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CCCCCNS(=O)(=O)C2=CC=C(C=C2)C |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)CCCCCNS(=O)(=O)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B285759.png)
![N-(5-{[(3,4-dimethoxyanilino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B285762.png)
![7-chloro-8-[3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline](/img/structure/B285806.png)
![2-chloro-6,7-dimethoxy-3-[3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline](/img/structure/B285812.png)
![1-(2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-1H-indole-2,3-dione](/img/structure/B285817.png)
![N-(3-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285820.png)
![N-(2-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285821.png)
![4-chloro-N-{2,6-dimethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide](/img/structure/B285824.png)
![N-[3-(4-Formyl-piperazine-1-sulfonyl)-2,6-dimethyl-phenyl]-4,N-dimethyl-benzenesulfonamide](/img/structure/B285825.png)

![5-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285831.png)
![5-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B285832.png)